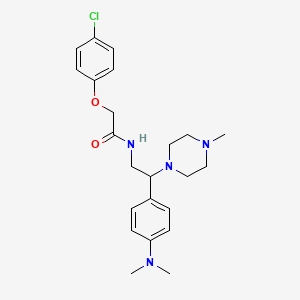
2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H31ClN4O2 and its molecular weight is 430.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a chlorophenoxy group, a dimethylaminophenyl moiety, and a piperazine derivative, which contribute to its biological activity. The molecular formula can be expressed as:
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is hypothesized to act as an antagonist at certain receptors, influencing neurotransmission and potentially exhibiting anticonvulsant properties.
Key Mechanisms:
- Antagonism of Dopamine Receptors: The dimethylamino group suggests potential activity at dopamine receptors, which are crucial in modulating mood and behavior.
- Interaction with Serotonin Receptors: The structural features may also allow interaction with serotonin pathways, impacting anxiety and depression.
Anticonvulsant Activity
Research indicates that derivatives of similar structures exhibit significant anticonvulsant activity. A study on related compounds demonstrated effectiveness in models of epilepsy, particularly in maximal electroshock (MES) tests, providing a basis for further exploration into this compound's anticonvulsant potential.
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Further studies required |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Significant | Effective in MES test |
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. Testing against fungal species showed promising results, indicating that the compound could be effective in treating infections caused by resistant strains.
Case Studies
-
Anticonvulsant Screening:
In a study involving several analogs, compounds similar to the target molecule were screened for their ability to prevent seizures induced by electrical stimulation. The findings indicated that certain structural modifications significantly enhanced anticonvulsant efficacy. -
Antimicrobial Testing:
A recent investigation assessed the compound's effectiveness against multiple fungal strains at varying concentrations (0.5 mg/ml and 0.25 mg/ml). Results indicated notable inhibition of growth in specific strains, suggesting potential for therapeutic applications in infectious diseases.
Research Findings
Recent literature emphasizes the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. The structure-activity relationship (SAR) studies highlight that modifications in the piperazine and phenyl groups can drastically alter biological activity.
Summary of Findings:
- Efficacy in MES Tests: Preliminary results from related compounds show promise; however, specific data for this compound is still pending.
- Potential Antimicrobial Properties: Initial tests indicate effectiveness against certain pathogens, warranting further exploration.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2/c1-26(2)20-8-4-18(5-9-20)22(28-14-12-27(3)13-15-28)16-25-23(29)17-30-21-10-6-19(24)7-11-21/h4-11,22H,12-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJOOLFHKGMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














